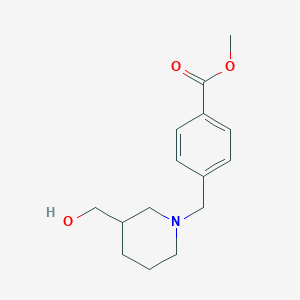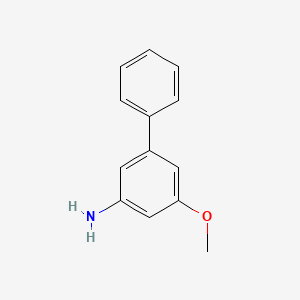
Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
Overview
Description
“Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Scientific Research Applications
1. Metabolic Fate in Synthetic Cannabinoid Receptor Agonists
Research on similar synthetic cannabinoid receptor agonists (SCRAs) like QMMSB and QMiPSB, which share structural similarities with Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate, has been conducted. These studies focus on the identification of in vitro phase I and II metabolites in pooled human liver S9 fraction incubations, emphasizing the importance of ester hydrolysis in their phase I metabolism and suggesting potential targets for toxicological screenings (Richter et al., 2022).
2. Structural Analysis in Crystallography
A study detailing the molecular structure of a similar compound, 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, reveals insights into the crystallographic aspects of such compounds. It highlights the conformational orientation of various groups in the structure, contributing valuable information for understanding the chemical and physical properties of similar molecules (Jasinski et al., 2009).
3. Application in Insecticidal Activity
Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, a structurally related compound, has been identified as a major insecticidal principle from Piper guanacastensis, showing significant activity against mosquito larvae. This suggests potential applications of similar compounds in the field of pest control and insecticidal development (Pereda-Miranda et al., 1997).
4. Antiparasitic Properties
Compounds from the Piper species, similar in structure to Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate, have been studied for their antiparasitic activity. These studies have yielded significant insights into their effectiveness against pathogens like Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, suggesting potential therapeutic applications (Flores et al., 2008).
5. Synthesis and Reactivity Studies
The synthesis and reactivity of various derivatives of piperidine, a component of the target molecule, have been extensively studied. These studies include the preparation of compounds like ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate and explore their potential applications in pharmaceuticals, highlighting the versatile nature of these compounds (Wei et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-15(18)14-6-4-12(5-7-14)9-16-8-2-3-13(10-16)11-17/h4-7,13,17H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIDJWDAXLUQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)


![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)


![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

